

Technical Guide: Spectroscopic Characterization of 5-Chloro-2-(trifluoromethoxy)phenol[1]

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Compound of Interest

| | |
|----------------|-------------------------------------|
| Compound Name: | 5-Chloro-2-(trifluoromethoxy)phenol |
| CAS No.: | 1092461-24-9 |
| Cat. No.: | B1425527 |

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Compound ID: **5-Chloro-2-(trifluoromethoxy)phenol** CAS Registry Number: 886496-63-5
Molecular Formula: C₇H₄ClF₃O₂ Molecular Weight: 212.55 g/mol [1]

Executive Summary & Structural Logic

This guide provides a rigorous framework for the identification and validation of **5-Chloro-2-(trifluoromethoxy)phenol**. [1] As a halogenated phenol derivative, this compound exhibits distinct electronic signatures driven by the interplay between the electron-donating hydroxyl group (-OH) and the electron-withdrawing trifluoromethoxy (-OCF₃) and chloro (-Cl) substituents. [1]

Structural Analysis for Spectral Prediction:

- The Phenol Core (C1): The hydroxyl group acts as a strong ortho/para director, shielding protons at C4 and C6. [1]
- The Trifluoromethoxy Group (C2): A strong inductive withdrawer (-I) with weak resonance donation (+R). [1] It significantly deshields the ortho proton (H3) and introduces characteristic C-F coupling in ¹³C NMR. [1]
- The Chloro Substituent (C5): Located meta to the -OH and para to the -OCF₃ group, it exerts a deshielding effect on the adjacent protons (H4 and H6) and provides a definitive isotopic

signature in Mass Spectrometry.[1]

Mass Spectrometry (MS) Profile

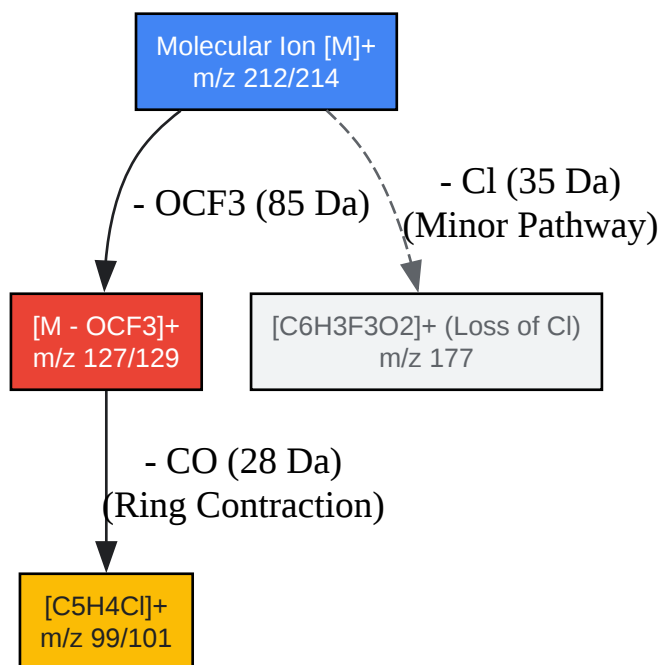
Methodology: Electron Impact (EI), 70 eV.[1]

The mass spectrum of this compound is defined by the chlorine isotope pattern and the stability of the trifluoromethoxy ether linkage.[1]

Diagnostic Ion Table[1]

| m/z (approx) | Ion Identity | Relative Abundance | Interpretation |
|--------------|---|--------------------|---|
| 212 | [M] ⁺ | 100% (Base Peak) | Molecular ion (³⁵ Cl isotope).[1] |
| 214 | [M+2] ⁺ | ~32% | Characteristic ³⁷ Cl isotope peak (3:1 ratio confirms mono-chlorination).[1] |
| 127 | [M - OCF ₃] ⁺ | High | Loss of the trifluoromethoxy radical (85 Da).[1] A primary fragmentation pathway.[1] |
| 99 | [C ₅ H ₄ Cl] ⁺ | Moderate | Subsequent loss of CO (28 Da) from the phenolic ring contraction.[1] |
| 63 | [C ₅ H ₃] ⁺ | Low | Loss of HCl from the aromatic fragment.[1] |

Fragmentation Logic (DOT Visualization)



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Figure 1: Primary fragmentation pathways for **5-Chloro-2-(trifluoromethoxy)phenol** under EI conditions.

Infrared Spectroscopy (IR)

Methodology: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]

The IR spectrum serves as a rapid "fingerprint" validation, particularly for the functional groups.

[1]

| Frequency (cm ⁻¹) | Vibration Mode | Intensity | Notes |
|-------------------------------|----------------|---------------|---|
| 3200–3450 | O-H Stretch | Broad, Medium | Phenolic hydroxyl.[1] Broadening indicates intermolecular H-bonding. |
| 1200–1275 | C-O-C Stretch | Strong | Asymmetric stretch of the Ar-O-CF ₃ ether linkage. |
| 1100–1200 | C-F Stretch | Very Strong | Multiple bands typical of the -CF ₃ group.[1] |
| 1580, 1480 | C=C Aromatic | Medium | Skeletal vibrations of the benzene ring.[1] |
| 600–800 | C-Cl Stretch | Medium/Strong | Diagnostic for aryl chlorides.[1] |

Nuclear Magnetic Resonance (NMR)

Solvent Protocol:

- Primary Solvent: CDCl₃ (Chloroform-d) is recommended for standard characterization.[1]
- Alternative: DMSO-d₆ should be used if the OH proton signal is broadened or invisible due to exchange in CDCl₃. [1]

¹H NMR (Proton) Data

Frequency: 400 MHz or higher recommended.[1]

The aromatic region will display a specific ABC splitting pattern (or AMX depending on field strength) due to the 1,2,4-substitution pattern (excluding the OH).[1]

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J) |
|----------------------------------|--------------------------|-------------|------------|---|
| 5.50 – 6.00 | Broad Singlet (s) | 1H | OH | Position varies with concentration/solvent.[1] |
| 7.25 – 7.30 | Doublet (d) | 1H | H3 | Ortho to -OCF ₃ . [1] Deshielded by -OCF ₃ . J \approx 8.5 Hz (Ortho coupling to H4). [1] |
| 6.95 – 7.05 | Doublet of Doublets (dd) | 1H | H4 | Meta to -OCF ₃ , Ortho to -Cl. J \approx 8.5 Hz (Ortho), J \approx 2.5 Hz (Meta to H6).[1] |
| 7.05 – 7.10 | Doublet (d) | 1H | H6 | Ortho to -OH, Ortho to -Cl. J \approx 2.5 Hz (Meta to H4).[1] |

Note: H6 is chemically distinct due to being ortho to the hydroxyl group, which is electron-donating (shielding), but it is also adjacent to the Chlorine (deshielding).

¹³C NMR (Carbon) Data

Frequency: 100 MHz. Decoupled.

The ¹³C spectrum is critical for verifying the trifluoromethoxy group via Carbon-Fluorine coupling.[1]

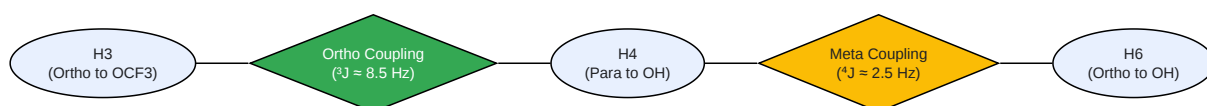
| Chemical Shift (δ , ppm) | Multiplicity | Assignment | Notes |
|----------------------------------|--------------|---------------------------|---|
| ~120.5 | Quartet (q) | -OCF ₃ | ¹ J _{CF} ≈ 257 Hz. The defining signal for the trifluoromethoxy group.[1] |
| ~148.0 | Singlet (s) | C1 (Ar-OH) | Ipso to Hydroxyl.[1] Deshielded. |
| ~136.5 | Singlet (s) | C2 (Ar-OCF ₃) | Ipso to OCF ₃ . [1] May show minor ³ J _{CF} coupling (~2 Hz).[1] |
| ~130.0 | Singlet (s) | C5 (Ar-Cl) | Ipso to Chlorine.[1] |
| 122.0 – 128.0 | Singlet (s) | C3, C4, C6 | Aromatic CH carbons. [1] |

¹⁹F NMR (Fluorine) Data

Standard: CFC_l₃ (0 ppm) or internal standard.

- Signal: Single peak (singlet).[1]
- Shift: δ -58.0 to -59.0 ppm.
- Interpretation: A sharp singlet confirms the symmetry of the CF₃ group and lack of adjacent fluorine-coupling protons.[1]

NMR Coupling Logic (DOT Visualization)



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Figure 2: ^1H - ^1H Spin coupling network showing the connectivity between aromatic protons.

Experimental Protocol for Validation

To ensure high-fidelity data acquisition, follow this standardized workflow:

- Sample Prep: Dissolve 10-15 mg of the compound in 0.6 mL of CDCl_3 (containing 0.03% TMS). Ensure the solution is clear; filter if necessary to remove inorganic salts from synthesis.[1]
- Acquisition:
 - Run ^1H NMR with 16 scans to visualize the OH peak clearly.[1]
 - Run ^{19}F NMR (unlocked or coupled) to confirm the presence of the $-\text{OCF}_3$ motif.[1]
 - Run GC-MS using a non-polar column (e.g., HP-5MS) with a ramp from 50°C to 280°C to verify the molecular ion and purity.[1]
- Purity Check: Integrate the aromatic protons. The ratio of H3:H4:H6 must be exactly 1:1:1. Any deviation suggests the presence of regioisomers (e.g., the 4-chloro isomer).[1]

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